Knightinol
Description
Knightinol is a naturally occurring tropane alkaloid characterized by its 8-azabicyclo[3.2.1]octane core structure. It is synthesized enantioselectively via lithium amide-mediated deprotonation of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one), followed by stereocontrolled aldol reactions with aldehydes . This method yields this compound in high optical purity (91–97%) and serves as a key intermediate in the production of biologically active tropane alkaloids . This compound’s rigid bicyclic framework and stereochemical precision make it valuable for studying neurotransmitter interactions and designing chiral catalysts .
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
[(2R,3R)-2-[hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate |
InChI |
InChI=1S/C17H23NO3/c1-11(19)21-15-10-13-8-9-14(18(13)2)16(15)17(20)12-6-4-3-5-7-12/h3-7,13-17,20H,8-10H2,1-2H3/t13?,14?,15-,16+,17?/m1/s1 |
InChI Key |
RNAIYSUVIULACI-ZPSGRKDYSA-N |
SMILES |
CC(=O)OC1CC2CCC(C1C(C3=CC=CC=C3)O)N2C |
Isomeric SMILES |
CC(=O)O[C@@H]1CC2CCC([C@@H]1C(C3=CC=CC=C3)O)N2C |
Canonical SMILES |
CC(=O)OC1CC2CCC(C1C(C3=CC=CC=C3)O)N2C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Knightinol typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes to ensure the stereochemical purity and yield of the final product.
Chemical Reactions Analysis
Knightinol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Scientific Research Applications
Knightinol has a wide range of scientific research applications:
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and interactions.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Knightinol involves its interaction with specific molecular targets and pathways. The compound binds to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, including analgesia, sedation, and muscle relaxation .
Comparison with Similar Compounds
Diastereoselectivity Challenges
All three compounds require precise control over aldol reaction diastereoselectivity. Knightinol’s synthesis achieves >90% enantiomeric excess (ee) using chiral lithium amides like N-isopropyl-N-methylbenzylamide, whereas KD-B and physoperuvine exhibit marginally lower ee due to steric hindrance from bulkier substituents .
Functional Analogues: Granatanone Aldols
Structural and Mechanistic Contrasts
| Parameter | This compound (Tropinone-derived) | Granatanone Aldols |
|---|---|---|
| Bicyclic System | 8-azabicyclo[3.2.1]octane | 9-azabicyclo[3.3.1]nonane |
| Aldol Configuration | exo,syn (stable) | exo,anti and endo,syn (interconvertible) |
| Stability | Resistant to epimerization | Prone to silica gel-induced epimerization |
| Synthetic Utility | Precursor to anticholinergic agents | Intermediate for N-substituted analogues |
Granatanone aldols, derived from 9-azabicyclo[3.3.1]nonan-3-one, exhibit a larger ring system that enhances conformational flexibility but reduces thermal stability compared to this compound’s tropane core . The exo,anti aldols of granatanone interconvert to endo,syn isomers under mild acidic conditions, complicating their use in multi-step syntheses .
Pharmacological Implications
While this compound’s tropane framework is optimized for binding muscarinic acetylcholine receptors, granatanone derivatives show broader substrate tolerance in N-alkylation reactions, enabling access to novel neuroactive compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
